N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-18-7-6-14-11(16)12(17)15-10-5-3-2-4-9(10)8-13/h2-5H,6-7H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMILAIOHDLCMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide typically involves the reaction of 2-cyanophenylamine with oxalyl chloride to form the intermediate N-(2-cyanophenyl)oxalamide. This intermediate is then reacted with 2-methoxyethylamine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Substituent Effects on Physicochemical Properties
The substituents on oxalamides significantly impact their molecular weight, polarity, and spectral signatures. Below is a comparative analysis of key analogs:
*Calculated based on molecular formula.
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-cyanophenyl group in the target compound is more electron-withdrawing than the 3-cyanophenyl in compound or the 4-chlorophenyl in , which may reduce electron density at the oxalamide core, affecting hydrogen-bonding capacity and intermolecular interactions.
- Solubility : The 2-methoxyethyl group likely enhances aqueous solubility compared to aromatic substituents (e.g., 4-methoxyphenethyl in ), as seen in compound , where methoxy groups improve polarity.
- Spectral Signatures: The cyano group in the target compound would produce a distinct CN stretch (~2230 cm⁻¹ in IR) and deshielded aromatic protons in NMR, differentiating it from analogs with halogens or methoxy groups .
Regulatory and Industrial Relevance
- Flavor Compounds : S336 , a structurally complex oxalamide, is approved as a flavor enhancer. The target’s simpler structure lacks the aromatic diversity required for umami activation, limiting its utility in flavor science.
Biological Activity
N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the oxalamide class of compounds, characterized by the presence of both a cyanophenyl group and a methoxy-substituted ethyl chain. This unique structural composition enhances its solubility and reactivity, making it a versatile candidate for various applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O3 |
| Molecular Weight | 220.23 g/mol |
| Solubility | Soluble in organic solvents |
| Functional Groups | Oxalamide, Methoxy, Cyano |
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors involved in cellular signaling pathways.
- Target Enzymes: The compound has been shown to inhibit key enzymes that regulate cell proliferation and apoptosis.
- Biochemical Pathways: It influences pathways related to cell cycle regulation and programmed cell death (apoptosis), which are critical in cancer biology.
Research Findings
Several studies have investigated the biological effects of this compound:
- Cell Proliferation Inhibition: Research indicates that derivatives of oxalamides can significantly inhibit cell growth in various cancer cell lines. For instance, this compound demonstrated a dose-dependent reduction in proliferation rates in cultured cancer cells.
- Induction of Apoptosis: The compound has been linked to the induction of apoptosis through the activation of caspases, which are essential for programmed cell death. This mechanism is particularly relevant for therapeutic strategies aimed at treating malignancies.
- Molecular Docking Studies: In silico studies have revealed favorable binding affinities between this compound and various target proteins involved in cancer pathways, suggesting potential as a lead compound for further drug development.
Case Studies
- Case Study 1: A study evaluated the effect of this compound on human breast cancer cells (MCF-7). Results showed a significant decrease in cell viability (p < 0.05) compared to control groups, indicating its potential as an anticancer agent.
- Case Study 2: Another investigation focused on the compound's ability to modulate immune responses. It was found to enhance the activity of immune cells against tumor cells, suggesting its role as an immunomodulatory agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide, and how can reaction conditions influence yield?
- Methodological Answer : The synthesis of oxalamides typically involves coupling substituted amines with oxalyl chloride intermediates. For example, describes a general procedure where amines react with oxalyl derivatives in the presence of bases like triethylamine. Solvent choice (e.g., dichloromethane or THF/water mixtures), temperature control (e.g., 0°C for sensitive intermediates), and stoichiometry are critical for minimizing byproducts like dimers (23% observed in similar syntheses) . Purification via silica gel chromatography or recrystallization is recommended to isolate the target compound .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent connectivity and detect impurities (e.g., aromatic protons at δ 7.2–7.5 ppm for cyanophenyl groups) .
- HRMS/ESI-MS : For molecular weight validation (e.g., deviations < 0.001 Da ensure purity) .
- HPLC : To assess purity (>95% is typical for research-grade compounds) .
Q. How does the electronic nature of the 2-cyanophenyl group influence the compound’s reactivity or stability?
- Methodological Answer : The electron-withdrawing cyano group enhances the electrophilicity of adjacent carbonyl groups, potentially increasing susceptibility to nucleophilic attack. Stability studies under varying pH and temperature (e.g., 25°C vs. 40°C) are recommended to identify degradation pathways .
Advanced Research Questions
Q. What strategies can optimize the selectivity of this compound synthesis to avoid dimerization or side products?
- Methodological Answer :
- Stepwise coupling : React the 2-cyanophenyl amine with oxalyl chloride first, followed by addition of 2-methoxyethylamine to minimize cross-reactivity .
- Low-temperature reactions : Maintain ≤0°C during oxalyl chloride addition to reduce dimer formation .
- Catalytic DMAP : Use 4-dimethylaminopyridine (DMAP) to accelerate coupling and improve regioselectivity .
Q. How can computational modeling (e.g., DFT) predict the biological or material science applications of this compound?
- Methodological Answer :
- Docking studies : Model interactions with targets like enzymes (e.g., cytochrome P450 or sEH) using software like AutoDock Vina. Focus on hydrogen bonding between the oxalamide core and active-site residues .
- Electronic structure analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential or ligand-metal coordination (relevant for catalysis or MOFs) .
Q. What structural modifications to the methoxyethyl or cyanophenyl groups could enhance target binding affinity, and how should SAR studies be designed?
- Methodological Answer :
- Substituent variation : Replace methoxyethyl with bulkier groups (e.g., adamantyl in ) to probe steric effects. For the cyanophenyl group, test electron-donating (e.g., -OCH₃) vs. withdrawing (-NO₂) substituents .
- Bioassay design : Use dose-response curves (e.g., IC₅₀ determination in enzyme inhibition assays) and correlate with logP values to assess hydrophobicity-driven activity .
Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
